molecular formula C7H6ClFO B11750931 1-(Chloromethoxy)-3-fluorobenzene

1-(Chloromethoxy)-3-fluorobenzene

Cat. No.: B11750931
M. Wt: 160.57 g/mol
InChI Key: DPXJZUWASXKXLB-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C7H6ClFO It is a derivative of benzene, where a chlorine atom is attached to a methoxy group, and a fluorine atom is substituted at the meta position relative to the methoxy group

Preparation Methods

The synthesis of 1-(Chloromethoxy)-3-fluorobenzene typically involves the chloromethylation of 3-fluorophenol. One common method includes the reaction of 3-fluorophenol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the fluorophenol to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(Chloromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 3-fluoroanisole using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(Chloromethoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes. Its fluorine atom can be utilized in positron emission tomography (PET) imaging.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its fluorine atom can interact with biological molecules, potentially altering their function. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

1-(Chloromethoxy)-3-fluorobenzene can be compared with other similar compounds such as:

    3-Fluoroanisole: Similar in structure but lacks the chloromethoxy group. It is less reactive in nucleophilic substitution reactions.

    1-(Chloromethoxy)-4-fluorobenzene: The fluorine atom is at the para position relative to the methoxy group, which can lead to different reactivity and applications.

    1-(Chloromethoxy)-2-fluorobenzene: The fluorine atom is at the ortho position, which can affect the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be exploited in various applications.

Biological Activity

1-(Chloromethoxy)-3-fluorobenzene is an aromatic compound characterized by a chloromethoxy group and a fluorine atom attached to a benzene ring. Its unique structure contributes to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores the biological activity of this compound, including its interactions, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H6ClF
  • Molecular Weight : 144.57 g/mol
  • Structural Features : The chloromethoxy group is located at the first carbon, while the fluorine atom is at the third carbon of the benzene ring, influencing its reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions often involve:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular pathways.
  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects.
  • Chemical Reactivity : The presence of the fluorine atom enhances the compound's reactivity, making it suitable for further derivatization in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its lipophilicity .

Case Study 2: Cytotoxic Effects

Research focused on the cytotoxic effects of this compound on cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro. The study suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key similarities and differences:

Compound NameChemical FormulaSimilarity Index
2-Chloro-4-(chloromethyl)-1-fluorobenzeneC7H6ClF0.76
1-(4-Chlorobutyl)-4-fluorobenzeneC10H10ClF0.76
2-Chloro-4-fluoro-1-methylbenzeneC8H8ClF0.76
1-(Chloromethyl)-3-methylbenzeneC8H9Cl0.67
4-(Chloromethyl)-1,2-dimethylbenzeneC10H13Cl0.65

The specificity of the functional groups in this compound contributes to its distinct reactivity profile compared to these similar compounds .

Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

1-(chloromethoxy)-3-fluorobenzene

InChI

InChI=1S/C7H6ClFO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2

InChI Key

DPXJZUWASXKXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCl

Origin of Product

United States

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